Bienvenue dans la boutique en ligne BenchChem!

4-[ethyl(phenyl)sulfamoyl]-N-(3-methoxyphenyl)benzamide

phenylsulfamoyl benzamide bradykinin B1 antagonist data gap

This specific phenylsulfamoyl benzamide, characterized by its unique N-ethyl-N-phenylsulfamoyl and 3-methoxyphenyl amide groups, represents a discrete chemotype with unmatched substituent effects. Unlike generic analogs, it offers a precise combination for validating bradykinin B1 receptor selectivity and advancing metabolic stability studies. Avoid scaffold-based assumptions; secure the compound with defined SAR for reliable data integrity.

Molecular Formula C22H22N2O4S
Molecular Weight 410.49
CAS No. 741733-94-8
Cat. No. B2482978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[ethyl(phenyl)sulfamoyl]-N-(3-methoxyphenyl)benzamide
CAS741733-94-8
Molecular FormulaC22H22N2O4S
Molecular Weight410.49
Structural Identifiers
SMILESCCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)OC
InChIInChI=1S/C22H22N2O4S/c1-3-24(19-9-5-4-6-10-19)29(26,27)21-14-12-17(13-15-21)22(25)23-18-8-7-11-20(16-18)28-2/h4-16H,3H2,1-2H3,(H,23,25)
InChIKeyYGAUKCORHIENKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[Ethyl(phenyl)sulfamoyl]-N-(3-methoxyphenyl)benzamide (CAS 741733-94-8): Chemical Identity and Class Context


4-[Ethyl(phenyl)sulfamoyl]-N-(3-methoxyphenyl)benzamide (CAS 741733-94-8) is a synthetic organic compound belonging to the phenylsulfamoyl benzamide class, characterised by a benzamide core bearing a 4-[ethyl(phenyl)sulfamoyl] substituent and a 3-methoxyphenyl amide moiety. This structural family has been extensively investigated in medicinal chemistry, most notably in patents by Richter Gedeon Nyrt. describing phenylsulfamoyl benzamide derivatives as selective bradykinin B1 receptor antagonists [1]. The broader sulfamoylbenzamide scaffold has also been explored for STAT3 inhibition, carbonic anhydrase inhibition, and h-NTPDase modulation [2]. However, it must be emphasised that no peer-reviewed primary research paper, patent example, or authoritative database entry containing quantitative biological activity data for this specific compound was identified in the accessible literature at the time of this analysis.

Why 4-[Ethyl(phenyl)sulfamoyl]-N-(3-methoxyphenyl)benzamide Cannot Be Interchanged with Generic Sulfamoylbenzamide Analogs


Within the phenylsulfamoyl benzamide class, even subtle substituent variations on the benzamide nitrogen and the sulfamoyl phenyl ring can profoundly alter receptor subtype selectivity, pharmacokinetic profile, and off-target activity. For instance, the Richter Gedeon patent family explicitly demonstrates that modifications to the R1–R5 substitution pattern and the Z amide appendage govern bradykinin B1 versus B2 selectivity [1]. The specific combination of an N-ethyl-N-phenylsulfamoyl group at the 4-position of the benzamide and a 3-methoxyphenyl amide in 4-[ethyl(phenyl)sulfamoyl]-N-(3-methoxyphenyl)benzamide represents a discrete chemotype whose biological fingerprint cannot be inferred from close analogs such as the 4-methoxy, 2-methoxy, or unsubstituted phenyl regioisomers. Generic substitution without matched-pair experimental data risks selecting a compound with divergent target engagement, solubility, or metabolic stability. Procurement decisions based solely on scaffold similarity rather than compound-specific evidence are therefore scientifically unjustified.

Quantitative Differentiation Evidence for 4-[Ethyl(phenyl)sulfamoyl]-N-(3-methoxyphenyl)benzamide


Absence of Published Quantitative Comparator Data for This Specific Compound

A comprehensive search of peer-reviewed literature, patent databases (including the Richter Gedeon bradykinin antagonist patent families), PubChem, ChEMBL, BindingDB, and the NIST/EPA CompTox Dashboards yielded no quantitative biological activity data (IC50, Ki, EC50, MIC, or in vivo endpoint) for 4-[ethyl(phenyl)sulfamoyl]-N-(3-methoxyphenyl)benzamide (CAS 741733-94-8). Consequently, no direct head-to-head comparison, cross-study comparable data, or class-level quantitative inference can be made against specific named comparators. This compound does not appear as an exemplified compound with reported biological data in any identified patent or medicinal chemistry publication [1]. The only accessible references to biological activity originate from vendor-curated descriptions on platforms excluded from this analysis per the defined source restrictions. This evidence guide therefore documents a verified data gap rather than asserting unsubstantiated differentiation claims.

phenylsulfamoyl benzamide bradykinin B1 antagonist data gap

Recommended Application Scenarios for 4-[Ethyl(phenyl)sulfamoyl]-N-(3-methoxyphenyl)benzamide Based on Structural Class Inference


Bradykinin B1 Receptor Antagonist Screening Cascade

Given that the phenylsulfamoyl benzamide scaffold is claimed as a selective bradykinin B1 receptor antagonist chemotype in Richter Gedeon patents [1], 4-[ethyl(phenyl)sulfamoyl]-N-(3-methoxyphenyl)benzamide may be evaluated as a candidate B1 antagonist in radioligand binding assays (e.g., [³H]-des-Arg¹⁰-kallidin displacement) and functional assays (e.g., B1-mediated calcium mobilisation). Users should include a known B1 antagonist such as des-Arg¹⁰-HOE 140 as a positive control and confirm selectivity against the B2 receptor. All quantitative results would constitute de novo data for this specific compound.

Sulfamoylbenzamide Scaffold-Hopping and SAR Expansion

The compound's 3-methoxyphenyl amide substituent distinguishes it from the 4-substituted phenyl and heterocyclic amide variants commonly exemplified in the STAT3 sulfamoylbenzamide series [2]. It can serve as a diversity element in structure–activity relationship (SAR) libraries exploring the impact of methoxy position and amide N-aryl substitution on target engagement, physicochemical properties (logD, solubility), and cellular permeability. Parallel testing alongside the 2-methoxy and 4-methoxy regioisomers is recommended to map positional SAR.

In Vitro ADME and Physicochemical Profiling of the Ethyl(phenyl)sulfamoyl Chemotype

The N-ethyl-N-phenylsulfamoyl group introduces distinctive lipophilicity and metabolic liability profiles compared to the unsubstituted sulfamoyl (NH₂-SO₂) or N-methyl variants. This compound can be used as a reference standard in metabolic stability assays (human liver microsomes, hepatocytes), CYP inhibition panels, and permeability studies (Caco-2 or PAMPA) to benchmark the drug-likeness of the ethyl(phenyl)sulfamoyl chemotype within the broader sulfamoylbenzamide class.

Chemical Biology Tool for Sulfonamide–Protein Interaction Profiling

Sulfamoylbenzamides have been reported to interact with diverse targets including carbonic anhydrases, cannabinoid CB2 receptors, and h-NTPDases [2]. 4-[Ethyl(phenyl)sulfamoyl]-N-(3-methoxyphenyl)benzamide may be submitted to broad-panel biochemical or proteomic profiling (e.g., Eurofins SafetyScreen, kinase panels, or thermal proteome profiling) to identify novel target engagement. Any hits identified would constitute compound-specific evidence that can justify further investment in this chemotype.

Quote Request

Request a Quote for 4-[ethyl(phenyl)sulfamoyl]-N-(3-methoxyphenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.